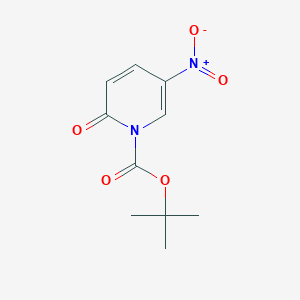

tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate

Description

tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate is a heterocyclic organic compound featuring a pyridine backbone substituted with a nitro group at the 5-position, a carbonyl group at the 2-position, and a tert-butyl carbamate moiety at the 1-position. This compound is structurally characterized by its aromatic pyridine ring, which confers planarity and electronic delocalization, while the nitro and carbonyl groups introduce electron-withdrawing effects. Such derivatives are often utilized as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or protease-activated receptor antagonists. Structural elucidation of this compound would typically involve X-ray crystallography (using software like SHELX ) and spectroscopic methods (e.g., NMR, UV-Vis) .

Propriétés

IUPAC Name |

tert-butyl 5-nitro-2-oxopyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-10(2,3)17-9(14)11-6-7(12(15)16)4-5-8(11)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTYBWOAVHSVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=CC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of 3-Nitro-2-Picoline Derivatives

Overview:

An alternative method involves starting from 3-nitro-2-picoline derivatives, which are subjected to cyclization reactions to form the pyridine ring with the nitro group already positioned appropriately.

Preparation of 3-nitro-2-picoline:

Commercially available or synthesized via methylation of 3-nitropyridine derivatives.Cyclization to form the pyridine ring:

Using reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions to promote ring closure.Introduction of the tert-butyl ester group:

The carboxylic acid formed during cyclization is esterified with tert-butyl alcohol using standard esterification protocols, such as treatment with tert-butyl alcohol and a coupling reagent (e.g., DCC or EDC) or via acid-catalyzed esterification.

Research Data:

This route is less common but offers regioselectivity advantages, especially when starting from substituted pyridine precursors.

Multi-step Synthesis Involving Nitration, Oxidation, and Esterification

Overview:

A more elaborate method involves multiple steps:

Step 1: Nitration of a suitable pyridine precursor to introduce the nitro group at the 5-position.

Step 2: Oxidation or functionalization to introduce the keto group at the 2-position, often via oxidation of a hydroxyl or amino intermediate.

Step 3: Esterification of the carboxylic acid intermediate with tert-butyl alcohol, using reagents like tert-butyl chloroformate or via acid catalysis.

Research Data:

This method allows for greater control over regioselectivity and functional group placement but is more labor-intensive.

Data Table Summarizing Preparation Methods

Notes on Reaction Conditions and Optimization

Temperature Control:

Nitration reactions are typically performed at low temperatures (0–25°C) to prevent over-nitration or degradation.Solvent Choice:

Dichloromethane or acetic acid are common solvents during nitration and esterification steps.Purification:

Crystallization and chromatography are used extensively to purify the intermediate and final compounds.Yield Optimization: Excess nitrating agents and controlled reaction times improve regioselectivity and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: The nitro group in tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate can undergo reduction reactions to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as amino or hydroxyl groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction: 5-amino-2-oxopyridine-1(2H)-carboxylate.

Substitution: Various substituted pyridine derivatives.

Hydrolysis: 5-nitro-2-oxopyridine-1(2H)-carboxylic acid.

Applications De Recherche Scientifique

Chemistry: tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of nitro and oxo groups on biological activity. It may also be employed in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development. Researchers investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the creation of polymers and coatings with specific properties.

Mécanisme D'action

The mechanism of action of tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxo group may participate in hydrogen bonding and other interactions with target molecules. The compound’s effects are mediated through its interactions with enzymes, receptors, or other molecular targets, leading to changes in cellular processes and pathways.

Comparaison Avec Des Composés Similaires

The following analysis compares tert-butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate with structurally related compounds, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Analysis

Key Differences :

Ring Structure: The pyridine ring in the target compound is aromatic and planar, enabling π-π stacking interactions critical for binding in drug-receptor systems. In contrast, the hexahydrocyclopenta[c]pyrrole in the analogous compound is saturated and non-aromatic, conferring conformational flexibility . The nitro group in the pyridine derivative enhances electrophilic substitution reactivity, whereas the absence of nitro in the cyclopenta-pyrrole compound reduces electron-withdrawing effects, favoring nucleophilic additions.

Hydrogen Bonding and Crystallization :

- The nitro and carbonyl groups in the pyridine derivative create strong hydrogen-bond acceptors, likely forming robust crystal lattices. Graph set analysis (as described in hydrogen-bonding studies ) would predict motifs like R2<sup>2</sup>(8) for intermolecular interactions.

- The cyclopenta-pyrrole compound’s tertiary amine and carbonyl groups may participate in weaker C–H···O interactions, resulting in less stable crystalline forms .

Reactivity and Stability

Electron Effects :

- The nitro group in the pyridine derivative deactivates the ring, directing further substitutions to meta positions. This contrasts with the cyclopenta-pyrrole compound, where the electron-rich amine facilitates alkylation or acylation at the nitrogen.

- The tert-butyl carbamate group in both compounds acts as a protecting group for amines, but its steric bulk may hinder reactions in the pyridine derivative more significantly due to the planar ring’s rigidity.

Thermal and Oxidative Stability :

Spectroscopic Characterization

NMR :

- The pyridine derivative’s aromatic protons (δ 7.5–8.5 ppm) and nitro group deshielding effects would contrast sharply with the aliphatic proton environment (δ 1.0–3.0 ppm) of the cyclopenta-pyrrole compound .

- <sup>13</sup>C NMR would distinguish the carbamate carbonyl (δ ~155 ppm) from the pyridine ring carbons (δ ~120–150 ppm).

X-ray Crystallography :

- SHELX-based refinements would resolve the pyridine derivative’s planar geometry versus the puckered conformation of the cyclopenta-pyrrole compound.

Activité Biologique

tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate (CAS No. 1706436-34-1) is a pyridine derivative characterized by a nitro group at the 5-position and an oxo group at the 2-position, along with a tert-butyl ester group at the carboxylate position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C10H12N2O5

- Molecular Weight : 240.21 g/mol

- IUPAC Name : this compound

- Structure : Chemical Structure

The biological activity of this compound is largely attributed to its structural features:

- Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against various cancer cell lines.

- Oxo Group : The oxo group may participate in hydrogen bonding with biological targets, influencing enzyme activity and receptor interactions.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

- Antimicrobial Activity : Initial studies suggest that derivatives of this compound can inhibit bacterial growth, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.

- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been documented, particularly through its interaction with specific cellular pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Structure-Activity Relationship (SAR)

The structure of this compound allows for modification that can enhance its biological activity:

- Substitution Patterns : Variations in substituents on the pyridine ring have been linked to changes in potency against specific targets.

- Ester Variants : Different alkyl groups attached to the carboxylic acid moiety can influence solubility and bioavailability.

Synthesis Methods

The synthesis of this compound typically involves two main steps:

-

Nitration : The starting material, 2-oxopyridine-1(2H)-carboxylic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

-

Esterification : The nitrated product is then reacted with tert-butyl alcohol in the presence of a strong acid catalyst.

Industrial Production

In an industrial context, continuous flow processes are often employed to enhance yield and purity, utilizing automated reactors for precise control over reaction conditions.

Q & A

Q. What are the key synthetic routes for tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate, and how can reaction efficiency be optimized?

The synthesis typically involves introducing the nitro group to a pyridine derivative via nitration, followed by tert-butyl carbamate protection. For example, nitration of 2-oxopyridine precursors using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) can yield the nitro-substituted intermediate. Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine achieves the final product . Optimization strategies include:

Q. How should researchers characterize this compound to confirm structural integrity?

Key analytical methods include:

- NMR : ¹H/¹³C NMR to verify nitro group placement (e.g., deshielded protons near the nitro group at δ 8.5–9.0 ppm) and Boc group integration (tert-butyl protons at δ 1.2–1.5 ppm) .

- IR : Stretching frequencies for nitro (1520–1350 cm⁻¹) and carbonyl (1740–1680 cm⁻¹) groups .

- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]+ at m/z 283.1 for C₁₁H₁₄N₂O₅) .

Q. What are the primary applications of this compound in medicinal chemistry research?

The nitro and carbonyl groups make it a versatile intermediate for:

- Enzyme inhibition studies : Nitro groups often act as electron-withdrawing moieties in protease or kinase inhibitor design .

- Prodrug development : The Boc group facilitates controlled release of active metabolites under acidic conditions (e.g., in cancer therapeutics) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from tautomerism in the 2-oxopyridine ring?

The keto-enol tautomerism of the 2-oxopyridine ring can lead to ambiguous NMR signals. Strategies include:

- Variable-temperature NMR : Conduct experiments at −40°C to slow tautomer interconversion and resolve splitting patterns .

- Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts for dominant tautomers (e.g., using Gaussian or ORCA software) .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., as in for analogous compounds) .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Decomposition pathways (e.g., hydrolysis of the Boc group or nitro reduction) can be minimized by:

- Storage conditions : Keep at −20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent moisture/oxygen exposure .

- Stabilizers : Add radical scavengers like BHT (0.1% w/w) to inhibit nitro group degradation .

- Regular QC : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Q. What analytical techniques differentiate this compound from its structural isomers (e.g., regioisomeric nitro derivatives)?

- 2D NMR : NOESY or HSQC correlations map spatial proximity of protons and carbons, distinguishing isomers (e.g., 3-nitro vs. 5-nitro substitution) .

- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., C₁₁H₁₄N₂O₅ requires m/z 283.0928) rules out isomers with differing formulas .

- X-ray photoelectron spectroscopy (XPS) : Nitrogen 1s binding energies differ between nitro and other nitrogenous groups .

Methodological Considerations

Q. How should researchers design a scalable synthesis protocol for multi-gram batches?

- Flow chemistry : Continuous nitration in microreactors improves heat transfer and reduces hazardous intermediate accumulation .

- Catalytic Boc protection : Replace Boc₂O with tert-butyl carbonates and catalytic DMAP to reduce waste .

- Process analytics : In-line FTIR monitors reaction progress in real time .

Q. What are the best practices for evaluating biological activity while ensuring compound stability in assay buffers?

- Buffer compatibility : Pre-test solubility/stability in PBS (pH 7.4) or cell culture media via LC-MS over 24 hours .

- Positive controls : Compare with known nitro-containing inhibitors (e.g., chloramphenicol for bacterial assays) .

- Metabolite tracking : Use radiolabeled (¹⁴C) analogs to monitor degradation in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.